1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea, with the CAS number 954587-95-2, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 359.377 g/mol. This compound is primarily classified as an organic urea derivative, featuring a pyrrolidine ring and fluorophenyl substituents, which are significant for its pharmacological properties.
The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea involves multiple steps:
The molecular structure of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea can be represented using various notations:
InChI=1S/C19H19F2N3O2/c20-15-3-1-13(2-4-15)10-22-19(26)23-11-14-9-18(25)24(12-14)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H2,22,23,26)
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F
These representations indicate the presence of a pyrrolidine ring connected to a urea group and substituted with fluorophenyl and methylpyridinyl moieties.
The compound can participate in various chemical reactions typical for urea derivatives:
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea has several potential applications:
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: